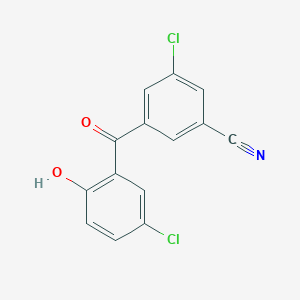
3-Chloro-5-(5-chloro-2-hydroxybenzoyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(5-chloro-2-hydroxybenzoyl)benzonitrile is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential biological activities .
Vorbereitungsmethoden
The synthesis of 3-Chloro-5-(5-chloro-2-hydroxybenzoyl)benzonitrile can be achieved through several methods. One common method involves the treatment of its methyl ether with boron tribromide in methylene chloride, from -78°C to room temperature, yielding the compound in quantitative amounts . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Analyse Chemischer Reaktionen
3-Chloro-5-(5-chloro-2-hydroxybenzoyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: It can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include boron tribromide, potassium carbonate, and acetonitrile . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-(5-chloro-2-hydroxybenzoyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for research in biochemical pathways and interactions.
Medicine: Potential therapeutic applications are being explored due to its reactivity and biological effects.
Industry: It is used in the production of various chemical products and intermediates
Wirkmechanismus
The mechanism of action of 3-Chloro-5-(5-chloro-2-hydroxybenzoyl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, similar compounds like 3-Chloro-5-hydroxybenzoic acid act as selective agonists of the lactate receptor GPR81, leading to a decrease in triglyceride lipolysis . The exact molecular targets and pathways for this compound are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Chloro-5-(5-chloro-2-hydroxybenzoyl)benzonitrile include:
3-Chloro-5-hydroxybenzoic acid: Known for its selective agonism of the lactate receptor GPR81.
3-Chloro-5-(trifluoromethyl)benzonitrile: Used in various chemical synthesis applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and potential biological activities compared to its analogs.
Eigenschaften
CAS-Nummer |
329944-65-2 |
|---|---|
Molekularformel |
C14H7Cl2NO2 |
Molekulargewicht |
292.1 g/mol |
IUPAC-Name |
3-chloro-5-(5-chloro-2-hydroxybenzoyl)benzonitrile |
InChI |
InChI=1S/C14H7Cl2NO2/c15-10-1-2-13(18)12(6-10)14(19)9-3-8(7-17)4-11(16)5-9/h1-6,18H |
InChI-Schlüssel |
PVRFOPPDAWDFJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)C(=O)C2=CC(=CC(=C2)C#N)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















